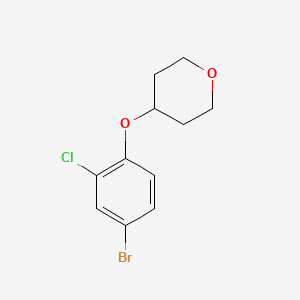

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran

Description

4-(4-Bromo-2-chlorophenoxy)tetrahydro-2H-pyran is a halogenated heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a phenoxy group bearing bromo and chloro substituents. The THP ring provides stereochemical rigidity, while the halogenated aromatic moiety enhances electrophilic reactivity, making it valuable in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name |

4-(4-bromo-2-chlorophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSZBQFBYHYZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2-chlorophenol with tetrahydro-2H-pyran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution reactions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenolic compounds, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key analogs based on substituent type, molecular weight, and synthetic yields:

Key Observations :

- Halogen Influence: Bromine and chlorine substituents enhance electrophilicity, favoring nucleophilic aromatic substitution (e.g., 2-(4-bromophenoxy)-THP, 65% yield via InBr₃ catalysis ). Chlorine’s higher electronegativity may increase oxidative stability compared to bromine-only analogs.

- Trifluoromethyl Groups : The electron-withdrawing CF₃ group in 4-(4-trifluoromethylphenyl)-THP enhances resistance to metabolic degradation, making it suitable for agrochemicals .

Spectral and Physicochemical Properties

- NMR Trends: Aromatic Protons: 4-Bromo-2-chlorophenoxy-THP would exhibit split aromatic signals (e.g., δ ~7.3 ppm for bromophenoxy ). Chlorine’s deshielding effect may further split these peaks. THP Ring Protons: Axial-equatorial proton splitting (δ 3.5–4.5 ppm) is consistent across analogs .

- Boiling Points: Bromobenzyloxy-THP derivatives have higher boiling points (140–142°C at 3 Torr) due to increased molecular weight and polarity , whereas simpler bromophenoxy-THP analogs are liquid at room temperature .

Biological Activity

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₁H₁₃BrClO

- CAS Number : 1056465-06-5

- Molecular Weight : 293.58 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of bromine and chlorine substituents on the phenoxy ring enhances its reactivity and selectivity towards specific biological pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate neuronal activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against several bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Activity : A recent study focused on the effect of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Investigation of Antimicrobial Effects : Another study assessed the antimicrobial effects against Staphylococcus aureus and found that the compound inhibited bacterial growth significantly, suggesting a mechanism involving disruption of bacterial cell membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.